Pyraclofos
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGVXILFMXYDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058493 | |
| Record name | Pyraclofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-60-1, 77458-01-6 | |
| Record name | Pyraclofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89784-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraclofos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077458016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraclofos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraclofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyraclofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRACLOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0W5LEC929 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Stereoselective Synthesis
Established Synthetic Pathways for Pyraclofos (B166689)
While specific, detailed industrial synthesis protocols for this compound are often proprietary, the general and established synthetic approaches can be inferred from the synthesis of analogous organophosphates containing a pyrazole (B372694) moiety. The core of these methods involves a multi-step process.
A primary method involves the reaction of 4-chlorophenylhydrazine (B93024) with diethyl phosphorochloridothioate in the presence of a suitable base. evitachem.com This reaction is designed to produce high yields and purity under controlled conditions. evitachem.com
A more detailed, analogous pathway suggests a two-step process:
Pyrazole Ring Formation: This step involves the cyclization of a hydrazine (B178648) derivative, such as 4-chlorophenylhydrazine, with a suitable diketone or alkyne under either acidic or basic conditions to form the 1-(4-chlorophenyl)-1H-pyrazol-4-ol intermediate. The Japp–Klingemann reaction, which synthesizes hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts, represents a key transformation in forming the pyrazole ring structure, a crucial intermediate in the synthesis of this compound and related compounds. wikipedia.org
Thiophosphate Esterification: The resulting pyrazole intermediate is then coupled with a thiophosphoryl chloride derivative, such as O-ethyl S-propyl phosphorochloridothioate. This esterification is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and drive the reaction to completion.
A general representation of the final esterification step is shown below:
Exploration of Novel Synthetic Routes
Research into novel synthetic routes for pyrazole-containing compounds is ongoing, driven by the need for more efficient, environmentally friendly, and versatile methods. While not specific to this compound, these advancements could be adapted for its synthesis. One such approach involves a one-pot synthesis of 1-phosphonated (5-amino-4-cyano-pyrazol-1-yl)phosphonic derivatives. imist.ma This method utilizes the condensation of (thio)phosphorylhydrazidates with various arylidenes and alkylidene malononitriles. imist.ma The reaction is heated for several hours and produces good yields of the target pyrazole derivatives. imist.ma Such one-pot reactions offer advantages in terms of reduced waste, lower costs, and simplified procedures.
Another area of exploration is the development of sustainable synthetic methods. For instance, novel routes to access dicarbonylated aryls and heteroaryls, which are precursors for many heterocyclic compounds, are being investigated. rsc.org These methods could potentially be applied to the synthesis of the pyrazole core of this compound.
Enantioselective Synthesis Strategies for this compound Enantiomers
The differential biological activity of this compound enantiomers necessitates the development of enantioselective synthetic strategies. researchgate.net While specific methods for the enantioselective synthesis of this compound are not widely published, general strategies for producing chiral organophosphorus compounds can be applied. These strategies often involve the use of chiral catalysts or chiral starting materials.
One potential approach is the use of chiral N-heterocyclic carbene (NHC) catalysis. For example, a chiral NHC-catalyzed [3 + 3] cycloaddition reaction has been successfully used to synthesize pyrazolo[3,4-b]pyridone derivatives with excellent yields and high optical purities. nih.gov This demonstrates the potential of using chiral catalysts to control the stereochemistry of pyrazole-containing compounds.
Another strategy involves the derivatization of the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary would yield the individual enantiomers.
Purification and Characterization of Stereoisomers
The separation and analysis of this compound enantiomers are crucial for studying their individual properties.
Purification and Separation:
Post-synthesis purification of this compound typically involves liquid-liquid extraction with acetonitrile (B52724) followed by a salting-out step using sodium chloride. Further cleanup can be achieved using solid-phase extraction (SPE) with octadecylsilanized silica (B1680970) gel cartridges, eluting with a mixture of acetonitrile and toluene.
For the separation of the enantiomers, chiral high-performance liquid chromatography (HPLC) is the method of choice. A study successfully separated S-(+)- and R-(−)-pyraclofos using a cellulose (B213188) tri-(4-chloro-3-methylphenylcarbamate) (Lux Cellulose-4) chiral column with a reversed-phase mobile phase. acs.orgresearchgate.net Another approach utilized nonaqueous capillary electrophoresis (NACE) with sulfated β-cyclodextrin as a chiral selector in a nonaqueous medium for the enantioseparation of this compound. nih.gov
Characterization:
The absolute configuration of the this compound enantiomers has been determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra. acs.org Spectroscopic techniques are essential for characterizing the separated stereoisomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the chemical structure of this compound. imist.ma
The table below summarizes the analytical techniques used for the purification and characterization of this compound and its stereoisomers.
| Technique | Purpose | Details | Reference |
| Liquid-Liquid Extraction | Purification | Extraction with acetonitrile and salting-out with NaCl. | |
| Solid-Phase Extraction (SPE) | Cleanup | Octadecylsilanized silica gel cartridges with acetonitrile-toluene elution. | |
| Chiral HPLC | Enantiomer Separation | Lux Cellulose-4 column with a reversed-phase mobile phase. | acs.orgresearchgate.net |
| Nonaqueous Capillary Electrophoresis (NACE) | Enantiomer Separation | Sulfated β-cyclodextrin as a chiral selector. | nih.gov |
| Electronic Circular Dichroism (ECD) | Absolute Configuration | Comparison of experimental and calculated spectra. | acs.org |
| NMR Spectroscopy | Structural Characterization | ¹H, ¹³C, and ³¹P NMR are used. | imist.ma |
| Mass Spectrometry (MS) | Structural Characterization | Confirms molecular weight and fragmentation patterns. | nih.gov |
| Infrared (IR) Spectroscopy | Structural Characterization | Identifies functional groups. | imist.ma |
Environmental Fate and Transformation Dynamics
Hydrolytic Degradation Pathways
Hydrolysis is a significant chemical reaction that influences the persistence of Pyraclofos (B166689) in aqueous environments. This process involves the cleavage of chemical bonds by the addition of water.
The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution. nih.govufl.edu Generally, organophosphate insecticides are more susceptible to degradation under alkaline conditions, a process known as alkaline hydrolysis. ufl.eduusu.edu For this compound, the degradation in buffered solutions has been shown to follow pseudo-first-order kinetics. nih.gov
Research conducted at 40°C demonstrated a clear trend of increasing hydrolysis rate with increasing pH. The rate constants for the hydrolysis of this compound were determined to be 0.0214 d⁻¹ at pH 5.0, 0.1293 d⁻¹ at pH 7.0, and 2.1656 d⁻¹ at pH 9.0. nih.gov This indicates that this compound is relatively stable under acidic and neutral conditions but is readily hydrolyzed in basic environments. nih.gov The half-life of a pesticide, which is the time it takes for half of the amount of the active ingredient to degrade, is a common measure of its stability. usu.edumsu.edu The increasing rate constants with higher pH values signify a shorter half-life and faster degradation under alkaline conditions. nih.gov The rate of hydrolysis can increase by approximately a factor of 10 for every one-unit increase in pH. usu.edu
Interactive Data Table: Hydrolysis Rate Constants of this compound at 40°C
| pH | Rate Constant (d⁻¹) |
| 5.0 | 0.0214 |
| 7.0 | 0.1293 |
| 9.0 | 2.1656 |
Data sourced from a study on the hydrolysis of this compound in buffered solutions. nih.gov
The hydrolysis of organophosphate insecticides like this compound typically involves the cleavage of the phosphate (B84403) ester bond. viu.ca In the case of the related compound chlorpyrifos (B1668852), hydrolysis leads to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and diethylthiophosphate. nih.gov While specific studies on the hydrolytic transformation products of this compound were not found in the provided search results, the general mechanism for organophosphorus esters suggests that the P-O bond is cleaved. viu.ca This process leads to the formation of less toxic degradation products. msu.edu
For many organophosphate pesticides, the initial hydrolysis product can also be subject to further degradation. For instance, TCP, the primary metabolite of chlorpyrifos, is more persistent in the environment than the parent compound but can be further degraded by certain microorganisms. researchgate.netnih.gov
Photolytic Degradation Mechanisms
Photolysis, or photodegradation, is another crucial pathway for the transformation of pesticides in the environment. This process involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun.
Several environmental factors can influence the rate and extent of photolytic degradation of pesticides. These include light intensity, wavelength of radiation, and the presence of photosensitizing agents in the water or on soil surfaces. The temperature and pH of the medium can also affect the quantum yield of the photolytic reaction. For instance, the degradation of chlorpyrifos by silver nanoparticles, a process that can be influenced by light, increases with a rise in temperature and pH. nih.gov
Microbial and Biodegradation Processes
The breakdown of pesticides by microorganisms is a critical process in their environmental dissipation. ekb.eg Various bacteria and fungi have been identified that can degrade organophosphate pesticides, often utilizing them as a source of carbon and energy. researchgate.netjetir.org
The biodegradation of organophosphates like chlorpyrifos is well-documented, with numerous microbial strains capable of breaking it down. nih.govnih.gov The initial step in the microbial degradation of chlorpyrifos is typically the hydrolysis of the ester bond, catalyzed by enzymes such as hydrolases, leading to the formation of TCP. nih.govnih.gov Subsequently, some microorganisms can further degrade the persistent metabolite TCP. nih.govnih.gov For example, the fungal strain Cladosporium cladosporioides Hu-01 has been shown to completely metabolize both chlorpyrifos and its hydrolysis product, TCP. nih.govnih.gov Similarly, bacterial species like Pseudomonas fluorescens, Rhizobium leguminosarum, and Bacillus megaterium have demonstrated the ability to degrade chlorpyrifos. ekb.eg The efficiency of this biodegradation can be influenced by environmental conditions such as pH and temperature, with optimal degradation often occurring under specific ranges. nih.gov For instance, Bacillus pumilus strain C2A1 showed maximum degradation of chlorpyrifos at a high pH of 8.5. researchgate.net
Sorption and Mobility in Environmental Compartments
Sorption, the process by which a chemical binds to soil particles, is a key factor controlling the mobility and bioavailability of this compound in the environment. researchfloor.org The strength of this binding is typically measured by the soil sorption coefficient (Kd) or, more commonly, the organic carbon-normalized sorption coefficient (Koc), which accounts for the strong influence of soil organic matter. chemsafetypro.com
Research indicates that the sorption of this compound to soil is relatively weak. researchgate.net The primary factor influencing its sorption is the organic carbon content of the soil; as organic carbon increases, the sorption constant (often expressed as Kf from the Freundlich equation) also increases. researchgate.net This suggests that this compound mobility will be lower in soils with higher organic matter content. nih.gov The low Koc values reported in studies confirm that this compound has a limited tendency to adsorb to soil particles, making it potentially mobile. researchgate.net
Table 2: Soil Sorption Coefficients for this compound Data from an investigation into the sorption of this compound on four different soils. researchgate.net
| Soil Type | Freundlich Sorption Constant (Kf) | Organic Carbon-Normalized Sorption Coefficient (Koc) |
| Xiaoshan clay loam | 1.03 | 30.4 |
| Hangzhou I clay loam | 0.23 | 6.7 |
| Hangzhou II | 0.18 | 5.3 |
| Fuyang silt loam | 0.24 | 7.1 |
The leaching potential of a pesticide describes its likelihood of moving downward through the soil profile and potentially contaminating groundwater. This mobility is inversely related to its sorption characteristics. fao.org Pesticides with low Koc values, like this compound, are weakly adsorbed to soil and are therefore considered to have a higher potential for leaching. researchgate.netucanr.edu
Given the weak sorption of this compound, there is a risk of its downward movement, especially in soils with low organic matter content and coarse texture (e.g., sandy soils). researchgate.netsagrainmag.co.za Environmental factors such as rainfall intensity and irrigation practices also play a crucial role; higher water flow through the soil profile can enhance the transport of weakly sorbed compounds into deeper soil layers and groundwater. oregonstate.edu The environmental distribution of this compound will thus be dictated by the balance between its degradation rate and its mobility in specific soil and climatic conditions.
Biotransformation and Metabolism in Non-Target Organisms
While this compound is designed to be toxic to specific insect pests, it can also be taken up and metabolized by non-target organisms in both terrestrial and aquatic ecosystems. nih.govresearchgate.net The biotransformation processes in these organisms are generally detoxification mechanisms that convert the foreign compound (xenobiotic) into more water-soluble forms that can be easily excreted. researchgate.net
Although specific metabolic pathways for this compound in a wide range of non-target organisms are not extensively detailed, the metabolism of organophosphates, in general, is well-understood. These processes typically occur in two phases.
Phase I Reactions: The initial transformation is often catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and esterases. These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) through oxidation, reduction, or hydrolysis, which typically reduces the toxicity of the parent compound. researchgate.net For some organophosphates, oxidation can lead to a more toxic intermediate (a process called bioactivation) before further detoxification occurs. nih.gov
Phase II Reactions: The metabolites from Phase I are then conjugated with endogenous molecules like glutathione (B108866), sugars, or sulfates. preprints.org This process, often involving enzymes like glutathione-S-transferases (GSTs), significantly increases the water solubility of the metabolite, facilitating its elimination from the organism.
In aquatic organisms such as fish and invertebrates, the liver (or equivalent organ) is a primary site of pesticide metabolism, where these enzymatic reactions detoxify and prepare the compounds for excretion. researchgate.netmdpi.com The efficiency of these metabolic systems can vary greatly among species, influencing their relative sensitivity to the pesticide.
Pathways of Biotransformation
The biotransformation of this compound in the environment is significantly influenced by the surrounding medium and microbial populations. In soil, the degradation of this compound is largely a microbially mediated process. This is evidenced by the considerably faster degradation rates observed in native soils compared to sterilized soils. nih.gov The process is also enantioselective, meaning that the different stereoisomers of the this compound molecule may be degraded at different rates, depending on the specific microbial communities present in the soil. nih.gov
Hydrolysis represents a critical abiotic pathway for the transformation of this compound, particularly in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the solution. Studies have shown that this compound is relatively stable under acidic and neutral conditions. Current time information in New York, NY, US. However, under basic (alkaline) conditions, it undergoes ready hydrolysis. Current time information in New York, NY, US. This chemical breakdown involves the cleavage of the phosphate ester bond, a common degradation pathway for organophosphate pesticides.
The degradation of this compound in buffered solutions has been shown to follow pseudo-first-order kinetics. Current time information in New York, NY, US. The rate of this degradation increases significantly with an increase in pH. For instance, at 40°C, the rate constant for hydrolysis is substantially higher at pH 9.0 compared to pH 7.0 and pH 5.0. Current time information in New York, NY, US.
Table 1: Hydrolysis Rate Constants of this compound at 40°C
| pH | Rate Constant (d⁻¹) |
| 5.0 | 0.0214 |
| 7.0 | 0.1293 |
| 9.0 | 2.1656 |
This table illustrates the influence of pH on the rate of this compound hydrolysis, with significantly faster degradation under basic conditions. Current time information in New York, NY, US.
Identification of Metabolic Products
While the degradation of this compound is established, detailed public domain research explicitly identifying a comprehensive list of its metabolic products is limited. However, based on the known biotransformation pathways of organothiophosphate insecticides and the specific chemical structure of this compound, its breakdown is anticipated to yield specific types of molecules.
Hydrolysis, a primary degradation pathway, would lead to the cleavage of the P-O-aryl bond. This reaction would result in the formation of two primary metabolites:
1-(4-chlorophenyl)-1H-pyrazol-4-ol : This is the pyridinol moiety of the parent molecule.
O-ethyl S-propyl phosphorothioic acid : This is the organophosphate portion of the molecule.
Table 2: Anticipated Primary Metabolic Products of this compound via Hydrolysis
| Parent Compound | Metabolic Pathway | Resulting Metabolic Product(s) |
| This compound | Hydrolysis | 1-(4-chlorophenyl)-1H-pyrazol-4-ol |
| O-ethyl S-propyl phosphorothioic acid |
This table outlines the expected primary metabolites resulting from the hydrolytic degradation of this compound.
Ecotoxicological Research in Non Human Organisms
Acute and Chronic Ecotoxicity Assessments
The toxicity of pyraclofos (B166689) varies depending on the organism and the duration of exposure.
Aquatic Organisms (e.g., Daphnia magna, Fish, Zebrafish)
This compound is considered very toxic to aquatic life, with both acute and long-lasting effects lgcstandards.comfujifilm.com. Studies on Daphnia magna have assessed acute aquatic toxicity acs.orgnih.govacs.org. Research using zebrafish (Danio rerio) has provided insights into the acute toxicity, developmental toxicity, and immunotoxicity of this compound researchgate.netnih.govsci-hub.sescite.ai. The 96-hour median lethal concentration (LC50) for this compound enantiomers in zebrafish has been determined researchgate.netnih.gov. Exposure to this compound has been shown to cause developmental malformations in zebrafish embryos, such as pericardial edema, yolk sac edema, and crooked bodies, in a time- and concentration-dependent manner researchgate.netnih.gov.
Studies on fish species like Chrysichthys nigrodigitatus and Pollimyrus isidori have also been conducted. Laboratory tests showed 24-hour LC50 values of 150 µg/L and 170 µg/L for C. nigrodigitatus and P. isidori, respectively openedition.orgwho.int. Despite these laboratory findings, direct observations during river treatments with this compound at operational doses did not reveal fish mortality, suggesting that in a riverine environment, factors like dilution and fish mobility might influence actual exposure and impact openedition.orgwho.int. This compound at 100 µg/L was judged to be less toxic to aquatic fauna in the short term compared to some other larvicides openedition.orgwho.int.
Ecological risk assessments in South African estuaries indicated that this compound in surface water is likely to cause high acute and chronic toxicity to fish, based on risk quotient values nih.gov. The majority of detected organophosphate pesticides (OPPs) in sediments from these estuaries also posed potential high risks to Daphnia magna nih.gov.
Data Table: Acute Toxicity of this compound to Aquatic Organisms
| Organism | Endpoint | Value | Reference |
| Zebrafish (Danio rerio) | 96-h LC50 | (R)-Pyraclofos: 2.23 mg/L | researchgate.netnih.gov |
| (S)-Pyraclofos: 3.99 mg/L | researchgate.netnih.gov | ||
| Chrysichthys nigrodigitatus | 24-h LC50 | 150 µg/L | openedition.orgwho.int |
| Pollimyrus isidori | 24-h LC50 | 170 µg/L | openedition.orgwho.int |
| Fish | LC50 | 0.1-1.0 mg/L | ontosight.ai |
| Fish | LC50/72h | 0.028 mg/l | lgcstandards.comherts.ac.uk |
| Daphnia magna | Acute Toxicity | (+)-pyraclofos about 6 times more toxic than its antipode | acs.orgnih.gov |
Terrestrial Organisms (e.g., Soil Fauna, Bees)
Information on the toxicity of this compound to terrestrial organisms like soil fauna appears limited in the provided search results. However, this compound is noted to be highly toxic to bees apvma.gov.auglobalcoffeeplatform.org. The reported toxicity figures for honey bees include an LC50 of 79.6 ppm and an LD50 of 1.3 µ g/bee , classifying it as highly toxic to honey bees according to comparative scales apvma.gov.au.
Data Table: Toxicity of this compound to Honey Bee
| Species | Endpoint | Value | Reference |
| Honey Bee | LC50 | 79.6 ppm | apvma.gov.au |
| Honey Bee | LD50 | 1.3 µ g/bee | apvma.gov.au |
Enantioselective Ecotoxicity
The different enantiomers of this compound exhibit differential toxicity to non-target organisms.
Differential Toxicity of this compound Enantiomers to Non-Target Organisms
Studies have demonstrated enantioselective toxicity of this compound towards aquatic organisms, particularly zebrafish and Daphnia magna acs.orgnih.govresearchgate.netnih.govacs.orgresearchgate.net. In zebrafish, (R)-Pyraclofos was consistently found to be more toxic than (S)-Pyraclofos in terms of acute toxicity, developmental toxicity, and immunotoxicity researchgate.netnih.gov. The 96-hour LC50 for (R)-Pyraclofos was lower (2.23 mg/L) compared to (S)-Pyraclofos (3.99 mg/L) researchgate.netnih.gov.
For Daphnia magna, acute aquatic assays suggested that (+)-pyraclofos was approximately 6 times more toxic than its antipode acs.orgnih.gov. These findings highlight the importance of assessing the toxicity of individual enantiomers rather than solely relying on the toxicity of the racemic mixture acs.orgnih.govacs.org.
Molecular Basis of Enantioselective Ecotoxicological Effects
Research has begun to explore the molecular mechanisms underlying the enantioselective toxicity of this compound. Molecular dynamics simulations have been used to investigate the interaction of this compound enantiomers with biological targets. Studies involving zebrafish have revealed that (R)-Pyraclofos binds more potently to the interleukin-1β (IL-1β) protein than (S)-Pyraclofos researchgate.netnih.gov. This differential binding affinity is believed to be a key factor contributing to the enantioselective immunotoxicity observed in zebrafish, potentially affecting IL-1β-dependent proinflammatory signal transduction researchgate.netnih.gov. The distinct binding mode and electrostatic interactions of the enantiomers with IL-1β are thought to be responsible for this enantioselective binding researchgate.netnih.gov.
Sublethal Effects on Non-Target Organisms
While the provided search results primarily focus on acute and enantioselective toxicity, some information touches upon sublethal effects. The developmental malformations observed in zebrafish embryos exposed to this compound, such as pericardial edema, yolk sac edema, and crooked bodies, can be considered sublethal effects occurring below lethal concentrations researchgate.netnih.gov. Additionally, the concentration-dependent up-regulation of mRNA levels of the immune-related interleukin-1β (IL-1β) gene in zebrafish embryos exposed to low levels of this compound indicates an immunotoxic sublethal effect researchgate.netnih.gov. The concept of sublethal effects in non-target organisms, including impacts on behavior (e.g., feeding, foraging), reproduction, and immune response, is a recognized area of ecotoxicological study for pesticides researchgate.netmdpi.comscispace.comscispace.com.
Impact on Behavioral and Physiological Endpoints
Studies on the ecotoxicological effects of this compound in non-human organisms have investigated impacts on both behavioral and physiological endpoints, particularly in aquatic species. Research on the short-term toxicity of this compound as a blackfly larvicide in a tropical environment showed that while laboratory tests indicated relatively high toxicity to fish, this was not confirmed in river tests openedition.orgopenedition.org. However, other organophosphate insecticides with a similar mode of action have been shown to affect fish behavior, including altered swimming patterns and reduced schooling behavior, which can be related to the inhibition of acetylcholinesterase activity dergipark.org.trvigyanvarta.ininformaticsjournals.co.in. Physiological impacts in fish exposed to pesticides can include histopathological changes in organs like gills, liver, and kidney, as well as hematological and biochemical alterations vigyanvarta.ininformaticsjournals.co.in.
Developmental and Reproductive Toxicology in Model Organisms
Investigations into the developmental and reproductive toxicity of this compound in model organisms have been conducted. Studies using Daphnia magna, a common aquatic model organism, have assessed acute toxicity, with results indicating that this compound is very highly toxic to this species apvma.gov.au. Research on the enantiomers of this compound has shown enantioselective toxicity to D. magna nih.govacs.org. The (R)-pyraclofos enantiomer has been found to be more toxic to zebrafish (Danio rerio) during development compared to the (S)-enantiomer and the racemic mixture researchgate.net. Developmental alterations such as pericardial edema and spine abnormalities have been observed in zebrafish exposed to this compound, similar to effects seen with other organophosphorus compounds researchgate.net.
Data on the acute toxicity of this compound to Daphnia magna is available:
| Organism | Endpoint | Value | Source |
| Daphnia magna | 48 h static test LC50 | 0.10 to 10 µg ac/L (nominal) | apvma.gov.au |
| Daphnia pulex | Acute toxicity | Very highly toxic (6 hour results) | apvma.gov.au |
A range-finding developmental study in rabbits with high daily doses of this compound did not find signs of toxicity, although body weight reduction was noted at the highest dose apvma.gov.au.
Immunomodulatory Effects in Non-Mammalian Models
This compound has been shown to induce immunomodulatory effects in non-mammalian models, particularly in zebrafish. The enantioselective immunotoxicity of this compound has been investigated, with the (R)-pyraclofos enantiomer inducing interleukin-1β (IL-1β)-mediated immune imbalances in a concentration-dependent manner in zebrafish researchgate.net. This suggests that the different enantiomers of this compound can have varying impacts on the immune system of non-mammalian organisms researchgate.net. The innate immune response in zebrafish embryos has been evaluated after exposure to this compound and its enantiomers researchgate.net.
Mechanisms of Ecotoxicological Action at the Biochemical Level
Cholinesterase Inhibition in Non-Target Species
A primary mechanism of action for organophosphorus insecticides like this compound is the inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) herts.ac.uknih.govlilab-ecust.cn. This inhibition disrupts the normal function of the nervous system by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), leading to its accumulation in the synaptic cleft and subsequent overstimulation of neuronal cells orst.edu. This mechanism is similar in both target and non-target organisms orst.edu.
Cholinesterase inhibition has been observed in various non-target species exposed to organophosphate pesticides. Studies on birds inhabiting pesticide-exposed croplands have shown significant inhibition of brain AChE activity scielo.br. In aquatic organisms, such as fish and Daphnia, cholinesterase inhibition is a known effect of organophosphate exposure dergipark.org.trnih.govresearchgate.net. The enantiomers of this compound have shown differential potency in inhibiting butyrylcholinesterase (BChE), another cholinesterase enzyme, with the (-)-pyraclofos (B12726557) enantiomer being significantly more potent than its (+)-form in in vitro tests nih.govacs.org.
Mechanisms of Resistance Development and Management
Biochemical Resistance Mechanisms in Target Organisms
Biochemical resistance is a primary mechanism where insects possess an enhanced ability to detoxify or metabolize the insecticide before it reaches its target site irac-online.orgwho.int. This is often mediated by increased activity or altered forms of specific enzymes.
Esterase-mediated Resistance
Esterases are a diverse group of enzymes that can hydrolyze ester bonds present in many insecticides, including organophosphates like pyraclofos (B166689) scielo.brentomoljournal.com. Increased esterase activity can lead to the breakdown of this compound into less toxic metabolites, thereby reducing its effectiveness scielo.br. Research has indicated the involvement of esterases in the metabolic resistance of Musca domestica (housefly) to this compound dntb.gov.uadoi.orgmdpi.com. Elevated esterase activity has been correlated with resistance to organophosphates and pyrethroids in various insect species scielo.brentomoljournal.com.
Glutathione (B108866) S-transferase-mediated Resistance
Glutathione S-transferases (GSTs) are another family of detoxification enzymes that play a role in insecticide resistance. GSTs catalyze the conjugation of glutathione to the insecticide or its metabolites, making them more water-soluble and easier to excrete plos.orgfrontiersin.orgnih.gov. Studies have implicated GSTs in the metabolism of organophosphates and the development of resistance in insects plos.orgpssj2.jppssj2.jp. While the specific role of GSTs in this compound resistance is less extensively documented compared to esterases or target site modifications, GSTs are known to contribute to metabolic resistance against various insecticides plos.orgfrontiersin.org.
Target Site Insensitivity (e.g., Acetylcholinesterase Mutations)
Target site insensitivity involves alterations in the insecticide's molecular target, reducing its binding affinity or effectiveness researchgate.netjcpa.or.jp. For organophosphates like this compound, the primary target is acetylcholinesterase (AChE). Mutations in the gene encoding AChE can lead to a modified enzyme that is less sensitive to inhibition by this compound mdpi.comnih.govnih.gov. This reduced sensitivity means that even if the insecticide reaches the target site, it cannot effectively inhibit AChE activity, allowing normal nerve function to resume mdpi.com.
Research on a this compound-resistant strain of Musca domestica (YBOL strain) showed that their acetylcholinesterases were significantly less sensitive to inhibition by this compound compared to a susceptible strain jst.go.jpnii.ac.jp. This insensitive AChE played a significant role in the observed resistance jst.go.jp. Studies on other organophosphates and insects have identified specific point mutations in the Ace gene that confer resistance by altering the active site of AChE mdpi.comnih.govnih.gov.
Interactive Table 1: Acetylcholinesterase Sensitivity to Organophosphates in Musca domestica Strains
| Strain | Insecticide | Relative AChE Sensitivity (compared to susceptible) | Role in Resistance | Source |
| YBOL (Resistant) | This compound | >50 times less sensitive | Significant | jst.go.jpnii.ac.jp |
| YBOL (Resistant) | Methylparaoxon | >50 times less sensitive | Significant | jst.go.jp |
| YBOL (Resistant) | Paraoxon | >50 times less sensitive | Significant | jst.go.jp |
| YBOL (Resistant) | Dichlorvos (B1670471) | >50 times less sensitive | Significant | jst.go.jp |
| YBOL (Resistant) | Profenofos | >50 times less sensitive | Significant | jst.go.jp |
Physiological and Behavioral Resistance Mechanisms
Beyond biochemical detoxification and target site modifications, insects can also develop physiological and behavioral adaptations that contribute to insecticide resistance researchgate.net. Physiological resistance can involve reduced penetration of the insecticide through the cuticle or increased excretion researchgate.netirac-online.org. Behavioral resistance refers to changes in insect behavior that reduce their exposure to the insecticide, such as avoiding treated areas or altered feeding patterns researchgate.netopenedition.org.
While research specifically on this compound-induced physiological and behavioral resistance is limited in the provided context, these mechanisms are recognized contributors to insecticide resistance in general researchgate.netirac-online.org. For instance, reduced penetration rate of this compound into houseflies has been suggested as a resistance mechanism jst.go.jp. Behavioral changes, such as avoidance, have also been noted in the context of insecticide exposure in other insects openedition.org.
Genetic Basis of this compound Resistance
Insecticide resistance is a heritable trait, and its development is rooted in the genetic makeup of the pest population iastate.edu. Resistance alleles can arise through spontaneous mutations and are then selected for under the pressure of insecticide application irac-online.org. The genetic basis of this compound resistance involves the genes that confer the biochemical, physiological, or target-site resistance mechanisms.
Studies on the genetic basis of this compound resistance in Musca domestica have indicated that resistance is an incompletely dominant trait jst.go.jp. Linkage analysis has been used to identify the chromosomal locations of genes contributing to this compound resistance jst.go.jpnih.gov.
Quantitative Trait Loci (QTL) Mapping
Quantitative Trait Loci (QTL) mapping is a genetic technique used to identify genomic regions that contain genes influencing quantitative traits, such as insecticide resistance levels nih.govslu.sefrontiersin.org. This approach involves crossing resistant and susceptible strains and analyzing the inheritance of resistance levels along with genetic markers across generations nih.govslu.se.
Linkage group analysis of this compound resistance in Musca domestica using the F1 male backcross method revealed that dominant factors for resistance were located on multiple chromosomes jst.go.jp. Specifically, factors contributing to this compound resistance were found on the 2nd, 4th, and 5th chromosomes jst.go.jp. The factors on the 2nd chromosome were found to contribute the most significantly to this compound resistance, followed by those on the 5th and then the 4th chromosomes jst.go.jp. This indicates that this compound resistance in this strain is a polygenic trait, influenced by multiple genes located on different chromosomes jst.go.jp.
Interactive Table 2: Chromosomal Location of this compound Resistance Factors in Musca domestica
| Chromosome | Contribution to Resistance | Source |
| 2nd | Greatest | jst.go.jp |
| 5th | Moderate | jst.go.jp |
| 4th | Lower | jst.go.jp |
Understanding the genetic architecture of this compound resistance through QTL mapping provides valuable information for monitoring the spread of resistance alleles and developing targeted resistance management strategies cornell.edumdpi.com.
Gene Expression Analysis
Gene expression analysis plays a vital role in understanding the molecular basis of insecticide resistance. Studies using techniques like RNA sequencing (RNA-Seq) can identify genes that are differentially expressed in resistant insect populations compared to susceptible ones. This differential expression can point to potential resistance mechanisms, such as the overexpression of detoxification enzymes or alterations in target-site genes.
Research on organophosphate resistance in various insects has utilized gene expression analysis to identify involved genes. For instance, studies on resistance to organophosphate insecticides in the New World screw-worm fly, Cochliomyia hominivorax, used RNA sequencing to identify genes with altered expression in resistant individuals. These included genes involved in proteolysis, olfactory perception, and cuticle metabolism. nih.govresearchgate.net Esterase genes, known to be involved in metabolic resistance, were found to be upregulated in resistant individuals. nih.govresearchgate.net Conversely, some genes related to metabolic and detoxifying processes, including certain cytochrome P450s, were found to be underexpressed in resistant screw-worm flies. nih.govresearchgate.net
In the diamondback moth, Plutella xylostella, a pest known for developing resistance to various insecticides including organophosphates, RNA-Seq has been used to identify differentially expressed transcripts in mevinphos-resistant strains. oup.com This analysis revealed transcripts associated with known resistance mechanisms such as penetration, detoxification (including cytochrome P450s, glutathione S-transferases, and ATP-binding cassette transporters), and behavioral response. oup.com
While specific gene expression analysis directly linked solely to this compound resistance across various species is less extensively documented in the provided search results compared to broader organophosphate resistance, the principles and methodologies observed in studies of other organophosphates are applicable. Overexpression of detoxification enzymes like esterases and cytochrome P450s, as well as target-site modifications, are common mechanisms of organophosphate resistance that would likely be investigated through gene expression analysis in this compound-resistant strains. oup.comnih.govresearchgate.netfrontiersin.orgnih.gov
Cross-Resistance Patterns with Other Insecticides
Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, often those with a similar mode of action or that are metabolized by the same detoxification pathways. irac-online.orgarizona.edu this compound is an organophosphate, and cross-resistance to other organophosphate insecticides is a common phenomenon. irac-online.orgarizona.edujst.go.jp
A study on a this compound-resistant strain of the housefly, Musca domestica, demonstrated high cross-resistance to several other organophosphate insecticides, including methylparathion, parathion, fenitrothion, malathion, diazinon (B1670403), and fenthion. jst.go.jp However, this strain showed relatively low cross-resistance to dichlorvos and certain other optically active organophosphate insecticides like propetamfos, profenofos, sulprofos, and prothiofos. jst.go.jp Interestingly, no cross-resistance was observed to the pyrethroid insecticide permethrin, but moderate cross-resistance was found to the organochlorine insecticide dieldrin (B1670511) in this this compound-resistant housefly strain. jst.go.jp
Another study evaluating this compound against Simulium sanctipauli, a species within the Simulium damnosum complex, found that this compound did not appear to show cross-resistance with a temephos-resistant population of S. sanctipauli. who.int This was supported by field observations. who.int Similarly, in a temephos-resistant population of the savanna species of the S. damnosum complex, there was no significant difference in the susceptibility to this compound between resistant and susceptible strains. who.int
These findings suggest that while cross-resistance among organophosphates is common, the specific patterns can vary depending on the insect species and the mechanisms of resistance involved.
Here is a table summarizing the cross-resistance patterns observed in the this compound-resistant housefly strain (YBOL):
| Insecticide Class | Insecticide | Cross-Resistance Level | Source |
| Organophosphate | Methylparathion | High | jst.go.jp |
| Organophosphate | Parathion | High | jst.go.jp |
| Organophosphate | Fenitrothion | High | jst.go.jp |
| Organophosphate | Malathion | High | jst.go.jp |
| Organophosphate | Diazinon | High | jst.go.jp |
| Organophosphate | Fenthion | High | jst.go.jp |
| Organophosphate | Dichlorvos | Low | jst.go.jp |
| Organophosphate | Propetamfos | Low | jst.go.jp |
| Organophosphate | Profenofos | Low | jst.go.jp |
| Organophosphate | Sulprofos | Low | jst.go.jp |
| Organophosphate | Prothiofos | Low | jst.go.jp |
| Pyrethroid | Permethrin | No | jst.go.jp |
| Organochlorine | Dieldrin | Moderate | jst.go.jp |
Strategies for Resistance Management in Academic Models
Academic models play a crucial role in evaluating and developing strategies for insecticide resistance management (IRM). These models, which can be mathematical or computer-based simulations, allow researchers to simulate the evolution of resistance under different insecticide application scenarios over extended periods, which is often impractical in laboratory or field trials. nih.govlstmed.ac.ukirac-online.org
Mathematical modeling and computer simulations can provide insights into the effectiveness of various IRM strategies, such as insecticide rotations, mixtures, and sequences. nih.govlstmed.ac.ukirac-online.org These models can help predict how resistance is likely to develop and spread under different selection pressures. nih.govirac-online.org
Academic models also help in understanding the underlying evolutionary processes of resistance development and can be calibrated with real-world data to improve their predictive power. irac-online.org While these models are simplifications of complex real-world environments, they are valuable tools for comparing alternative IRM scenarios and informing decision-making. irac-online.org
Strategies explored in academic models for managing resistance to insecticides, including organophosphates like this compound, often focus on minimizing the selection pressure from any single mode of action. irac-online.orgarizona.educroplife.org.au This involves the intelligent use of alternations, sequences, or rotations of insecticidal agents from different mode of action classes. irac-online.orgarizona.educroplife.org.au Academic studies also investigate the impact of factors like insecticide decay and the effectiveness of mixtures in delaying resistance. lstmed.ac.uk
The goal of IRM strategies evaluated in academic models is to prevent or delay the evolution of resistance or to help regain susceptibility in pest populations where resistance has already emerged. irac-online.orgcroplife.org.au
Here is a conceptual table illustrating different IRM strategies studied in academic models:
| Strategy Type | Description | Potential Outcomes (based on modeling studies) | Source |
| Sequences | Continuous deployment of a single insecticide until a resistance threshold is reached. | Can lead to rapid selection for resistance to the deployed insecticide. | nih.govlstmed.ac.uk |
| Rotations | Periodic switching between insecticides with different modes of action. | May result in lower mean and peak resistance levels compared to sequences; effectiveness can depend on rotation frequency. | nih.govnih.gov |
| Mixtures | Using a formulation containing two or more insecticides with different modes of action simultaneously. | Can be effective in delaying resistance, particularly when components are used at full dose and initial resistance is low. | nih.govlstmed.ac.uk |
| Mosaics | Applying different insecticides to different areas within the same treatment period. | Can be evaluated in models, including household-level mosaics. | lstmed.ac.uknih.gov |
Advanced Analytical Methodologies for Pyraclofos Research
Chromatographic Separation Techniques
Chromatography plays a crucial role in separating pyraclofos (B166689) from complex sample matrices and other co-eluting compounds before detection.
Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS, GC-NPD)
Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. GC, often coupled with selective detectors, provides high sensitivity and separation efficiency. Organophosphorus compounds, including this compound, are frequently determined using GC coupled with nitrogen-phosphorus detectors (GC-NPD) or mass spectrometry (GC-MS) due to the enhanced sensitivity these detectors offer for phosphorus- and nitrogen-containing analytes nih.govdergipark.org.trresearchgate.net. GC-NPD is a sensitive and selective detector for phosphorus- and nitrogen-containing compounds dergipark.org.trnemi.gov. GC-MS provides both separation and structural information through the mass spectra of the eluting compounds, enabling confirmation of identity nih.govscielo.sa.cr. A method utilizing GC-MS/MS has been validated for the determination of pesticide residues, including this compound, in wheat eurl-pesticides.eu. The method involves analyzing the final extract using GC/MS/MS with specific parameters, including electron energy and transfer line temperature eurl-pesticides.eu. Quantification and qualification are performed using multiple reaction monitoring (MRM) transitions, typically employing two transitions per pesticide for increased selectivity and specificity eurl-pesticides.eu.
Liquid Chromatography (LC) and hyphenated techniques (e.g., LC-MS/MS)
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is another essential technique for this compound analysis, especially for samples that are not suitable for GC without derivatization. LC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity, selectivity, and robustness for the determination of pesticide residues in various matrices eurl-pesticides.euresearchgate.net. LC-MS/MS methods involve separating pesticides on a reversed-phase column and detecting them using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode eurl-pesticides.eu. For each pesticide, precursor ions and typically two product ions are determined, one for quantification and one for qualification eurl-pesticides.eu. LC-MS/MS has been used for the analysis of this compound tissue residues researchgate.net. A method combining QuEChERS extraction with LC-MS/MS analysis has been validated for the determination of this compound in matrices like wheat eurl-pesticides.eu.
Chiral Chromatography for Enantiomeric Resolution
This compound possesses a chiral center, leading to the existence of enantiomers acs.orgacs.org. The biological activity and environmental fate of chiral pesticides can be enantioselective, making the separation and analysis of individual enantiomers important for a comprehensive understanding acs.orgacs.org. Chiral chromatography is employed to resolve these enantiomers. Baseline resolution of this compound enantiomers has been achieved using chiral stationary phases such as Chiralcel OD and Chiralpak AD columns acs.orgacs.orgnih.gov. Studies have investigated the effect of mobile phase composition and column temperature on the enantiomeric separation of this compound acs.orgacs.org. For instance, the Chiralcel OD column demonstrated effective enantiomeric recognition for this compound, with better resolution observed in hexane/isopropanol compared to hexane/ethanol acs.org. The selection of the polar additive in the mobile phase can be dependent on the specific chiral column used acs.org. The resolved enantiomers can be characterized by techniques such as optical rotation and circular dichroism acs.orgnih.gov.
Sample Preparation and Extraction Methods
Effective sample preparation is critical for isolating this compound from complex matrices, removing interfering substances, and concentrating the analyte before chromatographic analysis.
QuEChERS-based Methodologies
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including food and environmental samples nih.goveurl-pesticides.euresearchgate.netquechers.eu. The general QuEChERS procedure involves initial extraction, a partitioning step with salts, and a cleanup step using dispersive solid-phase extraction (d-SPE) researchgate.netquechers.eu. For this compound analysis, QuEChERS-based methods have been developed and validated. A modified QuEChERS method using ethyl acetate (B1210297) as the extraction solvent and d-SPE for cleanup has been established for the residual analysis of this compound in perilla leaves, followed by GC-NPD and GC-MS analysis nih.gov. This method demonstrated good linearity (r² = 1.0) and recoveries ranging from 80.76% to 95.38% with low relative standard deviations nih.gov. Another QuEChERS method involving extraction with acetonitrile (B52724) and a cleanup step with PSA and MgSO4 has been used for pesticide residue analysis in tobacco, including this compound, analyzed by GC-MS q-tek.me. QuEChERS combined with LC-MS/MS has also been validated for this compound analysis in wheat eurl-pesticides.eu. The QuEChERS procedure typically involves weighing the sample, adding acetonitrile and internal standard, agitating, adding salts for phase separation, centrifuging, taking an aliquot of the organic phase, performing d-SPE cleanup with sorbents like PSA and MgSO4, and centrifuging again before analysis by GC or LC techniques eurl-pesticides.euquechers.eu.
Pressurized Fluid Extraction (PFE)
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE), is a sample preparation technique that utilizes elevated temperature and pressure to enhance the extraction of analytes from solid and semi-solid matrices gerli.comraykolgroup.comnist.govnist.gov. PFE can be used to extract targeted compounds, including pesticides, into a solvent for subsequent analysis gerli.comraykolgroup.comnist.govnist.gov. The process involves placing the sample in a pressurized extraction cell, pumping solvent into the cell, allowing it to equilibrate under static conditions, and then collecting the extract nist.govnist.gov. PFE offers advantages such as reduced solvent consumption and shorter extraction times compared to conventional methods like Soxhlet extraction gerli.comraykolgroup.com. While general applications of PFE for environmental contaminants, including pesticides, in various matrices like soils, sediments, and animal tissues have been reported gerli.com, specific detailed research findings on the application of PFE solely for the extraction of this compound were not extensively detailed in the provided search results. However, PFE is listed as a relevant technique in the context of organic contaminant investigation tdx.cat.
Advanced Analytical Method## Advanced Analytical Method
Comparative Studies and Future Research Directions
Comparison of Pyraclofos (B166689) with Analogous Organophosphorus Compounds
This compound is an organophosphorus insecticide, and comparing its properties with other compounds in this class helps delineate its unique attributes and potential concerns. Organophosphate pesticides (OPs) are widely used globally and function by inhibiting acetylcholinesterase (AChE), a key enzyme in the nervous system herts.ac.ukherts.ac.uknih.gov.
Differential Environmental Fate
The environmental fate of pesticides, including organophosphates, is influenced by factors such as microbial composition, pH, temperature, and sunlight availability researchgate.net. This compound, like other OPs, undergoes degradation in the environment, but the rates and primary pathways can differ compared to analogous compounds. For instance, the hydrolysis of this compound in buffered solutions at varying pH levels and its sorption on different soils have been investigated researchgate.net. Studies on other OPs like chlorpyrifos (B1668852) and diazinon (B1670403) have shown varying persistence in river waters, with half-life values differing between compounds mdpi.com. The degradation velocity of this compound in native soils is significantly improved compared to sterilized soils, indicating a substantial role of microbially mediated processes in its transformation in agricultural soils researchgate.net. Furthermore, this compound exhibits enantioselective degradation in soils, meaning its different enantiomers (R and S forms) can degrade at different rates depending on the soil type researchgate.net. This enantioselectivity in environmental processes is also observed for other chiral environmental pollutants researchgate.netresearchgate.net.
Comparative Ecotoxicological Profiles
Ecotoxicological studies compare the effects of this compound on non-target organisms with those of other organophosphates. This compound has shown potential ecotoxicities, and its aquatic toxicity, particularly enantioselective aquatic toxicity, has been a subject of research researchgate.net. Using zebrafish (Danio rerio) as a model, studies have evaluated the enantioselective differences in the developmental toxicity and immunotoxicity of this compound researchgate.netnih.gov. (R)-Pyraclofos was found to be consistently more toxic than (S)-Pyraclofos in terms of acute toxicity, developmental toxicity, and immunotoxicity to zebrafish researchgate.net. This enantioselective toxicity has also been observed for other chiral organophosphorus agents researchgate.net.
Comparing this compound to other OPs like diazinon and chlorpyrifos in ecotoxicological assessments using amphibians has revealed differential impacts on behavior. While diazinon showed weak impacts on behavioral components in Xenopus laevis tadpoles, chlorpyrifos demonstrated strong effects, particularly on speed-related components unil.ch. This compound and chlorpyrifos have been identified as likely to cause high acute and chronic toxicity to fish in surface water from agricultural areas researchgate.net. The potential risks posed by detected organophosphates in sediments to Daphnia magna have also been highlighted researchgate.net. Studies have shown that (S)-pyraclofos was less toxic to Daphnia magna compared to (R)-pyraclofos researchgate.net.
Distinct Resistance Mechanisms
Resistance to organophosphorus insecticides often involves mechanisms such as target site insensitivity (e.g., reduced sensitivity of acetylcholinesterase) and metabolic detoxification by enzymes like mixed-function oxidases and glutathione (B108866) transferases nih.govjst.go.jpscialert.netoup.com. This compound resistance in insects like the housefly (Musca domestica) has been investigated, revealing both target site insensitivity and potentially other mechanisms jst.go.jp. A this compound-resistant strain of housefly showed high cross-resistance with several other organophosphates, including methylparathion, parathion, fenitrithion, malathion, diazinon, and fenthion, but lower cross-resistance to others like dichlorvos (B1670471) jst.go.jp. Insensitive acetylcholinesterase plays a significant role in resistance to this compound and certain other OPs in this strain jst.go.jp. However, it is suggested that mechanisms other than insensitive AChE may also contribute to this compound resistance jst.go.jp. Metabolic resistance mechanisms of houseflies resistant to this compound have also been studied scialert.netoup.com. UDP-glucuronosyltransferases (UGTs) have been shown to contribute to organophosphate insecticide resistance in other insects like Heliothis virescens and Musca domestica oup.com.
Interdisciplinary Approaches in this compound Research
Addressing the complexities associated with this compound, from its environmental fate to its biological effects and the development of resistance, necessitates interdisciplinary research.
Integration of Chemical, Biological, and Environmental Sciences
The integration of chemical, biological, and environmental sciences is crucial for a comprehensive understanding of this compound. This involves studying its chemical properties and transformation pathways in various environmental compartments (soil, water, air), investigating its interactions with biological systems at molecular, cellular, and organismal levels, and assessing its broader ecological impacts. Research on the enantioselective behavior and ecotoxicity of chiral environmental pollutants like this compound exemplifies this integration, combining chemical analysis of enantiomers with biological toxicity assessments researchgate.net. Studies on the degradation of this compound in soils, considering microbial activity and soil properties, also highlight the need for integrating chemical and environmental sciences researchgate.net. Furthermore, understanding resistance mechanisms involves biological studies of enzyme activity and genetic changes alongside chemical analysis of insecticide metabolism jst.go.jpscialert.netoup.com. Interdisciplinary research is considered necessary to improve strategies for minimizing the ecological risk of pesticides scilit.com.
Predictive Modeling for Environmental Behavior
Predictive modeling plays a vital role in assessing and forecasting the environmental behavior of pesticides like this compound. Models can simulate the transport, transformation, and fate of this compound in different environmental matrices, helping to estimate exposure concentrations and potential risks. The TOXSWA model (TOXic substances in Surface WAters), for example, has been used to simulate pesticide fate for estimating predicted environmental concentrations researchgate.net. Predictive models for environmental pollution and change are increasingly incorporating advanced computational methodologies and machine learning algorithms to analyze complex environmental data and reveal hidden patterns frontiersin.orgfrontiersin.org. Quantitative Structure-Activity Relationships (QSAR) and Pedotransfer Functions (PTF) models are also used to predict the behavior of organic pollutants like pesticides based on their chemical structures and soil properties, and efforts are ongoing to improve their reliability and applicability frontiersin.org. Such modeling efforts, combined with empirical data from chemical and environmental studies, can provide valuable tools for risk assessment and environmental management of this compound.
Emerging Research Areas and Unexplored Aspects
Emerging research on this compound focuses on refining understanding of its behavior in the environment and exploring new scientific avenues related to its chemistry and biological interactions. These areas aim to address limitations in current knowledge and develop innovative approaches for synthesis, environmental management, and specific research applications.
Novel Synthetic Approaches and Derivatizations
Research into novel synthetic approaches for this compound and its derivatizations seeks to develop more efficient, cost-effective, or environmentally benign synthesis routes. While general synthetic methods for organophosphates exist, specific investigations into optimizing the synthesis of this compound or creating novel derivatives with potentially altered properties are areas of ongoing exploration. This could involve exploring new catalysts, reaction conditions, or starting materials. The development of novel synthetic methods for related chemical structures, such as fused pyrimidine (B1678525) derivatives, highlights the broader interest in innovative synthesis within organic chemistry, which could potentially inform future work on this compound derivatization nih.govnih.gov. Derivatization techniques are also crucial in analytical chemistry to improve the detectability and separability of compounds like pesticides chromtech.net.aulabrulez.comresearchgate.net.
Advanced Ecotoxicological Risk Assessment Methodologies
Advanced ecotoxicological risk assessment methodologies for this compound aim to provide a more comprehensive understanding of its potential impact on non-target organisms and ecosystems. Traditional risk assessment often relies on comparing predicted environmental concentrations with predicted no-effect concentrations based on standard toxicity tests erasm.org. Emerging research in this area for pesticides, including organophosphates, involves developing multi-dimensional risk factor analyses that consider factors beyond basic toxicity and exposure, such as persistence in different environmental media and the impact of mixtures of pollutants nih.govmdpi.com. Studies using model organisms like zebrafish are employed to evaluate developmental and immunotoxic effects, and this research has shown that this compound can induce alterations in zebrafish embryos researchgate.net. The development of more sophisticated models and assessment frameworks, such as those promoted by initiatives focused on chemical risk assessment, is crucial for a more accurate evaluation of the ecological risks posed by compounds like this compound eu-parc.eu.
Biotechnological Applications in Biodegradation and Bioremediation
Biotechnological applications in biodegradation and bioremediation represent a significant area of research for mitigating the environmental impact of this compound. This involves identifying and utilizing microorganisms or plant-microbe consortia capable of breaking down this compound into less toxic substances. Studies on the biodegradation of other organophosphate insecticides, such as chlorpyrifos, demonstrate the potential of bacterial strains and fungal isolates in bioremediation processes in soil and water nih.govnih.gov. Research explores factors influencing biodegradation rates, including pH, temperature, and the presence of additional carbon sources nih.govals-journal.com. The potential for using constructed wetlands with bacterial-plant consortia for the bioremediation of organophosphates highlights an innovative biotechnological approach that could be relevant to this compound contamination frontiersin.org. Future research focuses on enhancing the degradation capabilities of indigenous microbial species and exploring the use of genetically engineered microorganisms for more efficient bioremediation pjoes.com.
Development of Enantiomer-Specific Research Tools
The development of enantiomer-specific research tools for this compound is crucial because, as a chiral compound, it exists as two enantiomers (S-(+)-pyraclofos and R-(-)-pyraclofos) which may exhibit different biological activities and environmental fates researchgate.netnih.govresearchgate.net. Research in this area focuses on developing analytical methods, such as high-performance liquid chromatography with chiral columns, to separate and quantify individual enantiomers nih.govresearchgate.net. These tools enable the investigation of enantioselective degradation in different environmental matrices, such as soil, where significant differences in the degradation rates of the two enantiomers have been observed nih.govresearchgate.net. Furthermore, enantiomer-specific tools are vital for assessing the stereoselective toxicity and environmental risks associated with each enantiomer, as studies have indicated that the R-(-)-pyraclofos enantiomer may exhibit higher toxicity to certain non-target organisms compared to the S-(+)-enantiomer researchgate.net. Understanding the enantiomer-specific behavior is essential for accurate risk assessment and potentially for the development of single-enantiomer pesticides researchgate.netgoogle.com.
Q & A
Basic Research Questions
Q. How can researchers formulate focused hypotheses for Pyraclofos studies using structured frameworks like PICO/PECO?
- Methodology : Apply the PECO framework (Population, Exposure, Comparator, Outcome) to define variables. For example:
- Population: Target organism (e.g., agricultural pests).
- Exposure: this compound dosage/concentration.
- Comparator: Control groups (untreated or alternative pesticides).
- Outcome: Mortality rates, enzymatic inhibition (e.g., acetylcholinesterase activity).
Q. What experimental design principles are critical for evaluating this compound toxicity in non-target species?
- Key steps :
Randomization : Assign test organisms to treatment/control groups to minimize bias.
Replication : Conduct trials in triplicate to ensure statistical power.
Blinding : Mask researchers to treatment groups during data collection.
Controls : Include positive (e.g., chlorpyrifos) and negative (solvent-only) controls.
- Validate protocols using OECD/EPA guidelines for ecotoxicology .
Q. How should researchers address variability in this compound degradation kinetics across soil types?
- Approach :
- Conduct soil characterization (pH, organic matter, texture).
- Use high-performance liquid chromatography (HPLC) to quantify degradation rates.
- Apply ANCOVA to analyze interactions between soil properties and degradation .
Advanced Research Questions
Q. How can contradictory data on this compound’ sublethal effects be resolved through meta-analytic approaches?
- Methodology :
- Aggregate datasets from published studies (e.g., LC50 values, biomarker responses).
- Perform sensitivity analysis to identify outliers or confounding variables (e.g., temperature, exposure duration).
- Use mixed-effects models to account for heterogeneity across studies .
- Example contradiction: Discrepancies in oxidative stress biomarkers (e.g., catalase vs. glutathione levels) .
Q. What mechanistic studies are needed to clarify this compound’ resistance development in pest populations?
- Strategies :
Genomic sequencing : Identify mutations in acetylcholinesterase genes.
Enzyme kinetics : Compare catalytic efficiency in resistant vs. susceptible strains.
RNA interference (RNAi) : Knockdown candidate resistance genes to confirm functional roles.
- Cross-reference with resistance databases (e.g., IRAC) .
Q. How can researchers optimize analytical methods for this compound residue detection in complex matrices?
- Optimization steps :
- Sample preparation : Compare QuEChERS vs. solid-phase extraction (SPE) recovery rates.
- Instrumentation : Validate LC-MS/MS parameters (e.g., ionization mode, collision energy).
- Matrix-matched calibration : Adjust for matrix effects in plant/soil samples.
- Report limits of detection (LOD) and quantification (LOQ) with ICH Q2(R1) validation .
Q. What computational models predict this compound’ environmental fate under climate change scenarios?
- Framework :
- Input parameters: Hydrolysis half-life, soil adsorption coefficients (Koc), photodegradation rates.
- Use fugacity models (e.g., EQC, SimpleBox) to simulate partitioning in air/water/soil.
- Integrate climate projections (e.g., increased rainfall) to assess leaching risks.
Data Integrity & Reproducibility
Q. How should researchers document this compound studies to ensure reproducibility?
- Checklist :
- Raw Publish chromatograms, spectral data, and statistical scripts.
- MetaDetail environmental conditions (e.g., temperature, humidity).
- Protocols: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Use platforms like Zenodo or Figshare for open-access data .
Q. What statistical methods are appropriate for dose-response analysis of this compound?
- Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
